

Application Notes: Au-Pt Nanoparticles in Advanced Drug Delivery Systems

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Compound of Interest

Compound Name: Gold;platinum

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Introduction

Gold-Platinum (Au-Pt) core-shell or alloyed nanoparticles are a class of bimetallic nanostructures attracting significant interest in biomedicine.[1] They synergistically combine the unique properties of both gold and platinum into a single platform. Gold nanoparticles provide an excellent foundation due to their facile synthesis, biocompatibility, and distinct localized surface plasmon resonance (LSPR) properties, which are tunable to the near-infrared (NIR) region for photothermal applications.[1][2] The addition of a platinum shell or components introduces high catalytic activity, which can be harnessed to modulate the tumor microenvironment, and provides an anchor for various drug molecules.[3][4] This combination makes Au-Pt nanoparticles a versatile and powerful tool for developing next-generation drug delivery systems, particularly in oncology.[5][6]

Key Applications and Advantages

- **Chemo-Photothermal Co-Therapy:** Au-Pt nanoparticles are exceptional agents for combination cancer therapy. The gold core acts as a photothermal transducer, absorbing NIR light and converting it into localized heat (hyperthermia) to ablate cancer cells.[2] Simultaneously, this heat can trigger the release of a chemotherapeutic drug, like Doxorubicin (DOX), loaded onto the nanoparticle.[4] This dual-action approach enhances the overall therapeutic effect, as hyperthermia can increase cell membrane permeability, improving drug uptake and sensitizing cancer cells to the chemotherapeutic agent.[3]

- **Controlled and Triggered Drug Release:** The structure of Au-Pt nanoparticles allows for controlled drug release, which minimizes systemic toxicity and improves therapeutic efficacy. [3] Drugs can be loaded into porous nanoparticle structures or conjugated to the surface. [4] Release can be triggered by internal stimuli, such as the acidic pH of the tumor microenvironment, or external stimuli like NIR irradiation. [7] NIR-triggered release, in particular, offers high spatial and temporal control over drug delivery. [7]
- **Alleviation of Chemotherapy-Induced Side Effects:** Certain Au-Pt nanoparticles possess intrinsic catalase-like activity, enabling them to scavenge reactive oxygen species (ROS). [3] [4] Some chemotherapy drugs, such as Doxorubicin, induce significant oxidative stress in healthy tissues, leading to severe side effects like cardiotoxicity. [3] Au-Pt nanoparticles can act as both the drug carrier and a ROS scavenger, mitigating this oxidative damage and reducing the systemic toxicity of the chemotherapy. [3] [4]
- **Targeted Delivery and Bioimaging:** To enhance specificity for tumor cells and reduce off-target effects, Au-Pt nanoparticles can be functionalized with targeting ligands like peptides (e.g., cRGD) or antibodies that bind to receptors overexpressed on cancer cells. [3] [4] Furthermore, the strong NIR absorbance of the gold component makes these nanoparticles suitable as contrast agents for in vivo photoacoustic imaging, allowing for the visualization and tracking of the nanocarrier distribution. [3]

Data Presentation

Table 1: Physicochemical and Biological Properties of Au-Pt Nanoparticle Drug Delivery Systems

Nanoparticle Type	Core/Shell Size (Approx.)	Drug Loaded	Key Features & Applications	Reference
Porous Au@Pt-cRGD	Not Specified	Doxorubicin (DOX)	Chemo-photothermal co-therapy; ROS scavenging to reduce DOX-induced oxidative stress; cRGD for targeted delivery; Photoacoustic imaging.	[3][4]
Core-Shell Au@Pt	30 nm	Radionuclides (193mPt, 195mPt)	Potential for Auger electron therapy for HER2+ breast cancer and hepatocellular carcinoma.	[8]
Au@Pt Nanorods (NRs)	Not Specified	None (Photothermal Agent)	Enhanced NIR photothermal conversion efficiency compared to gold nanorods alone for cancer therapy.	[2]
Bimetallic Au-Pt	Not Specified	Various	Can be functionalized with targeting ligands; possess intrinsic anticancer activity.	[5][9]

Experimental Protocols

Protocol 1: Synthesis of Au@Pt Core-Shell Nanoparticles (30 nm)

This protocol is adapted from a citrate reduction method for gold nanoparticles followed by platinum shell coating.^[8]

Materials:

- Gold(III) chloride trihydrate ($\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$)
- Sodium hydroxide (NaOH)
- Sodium citrate dihydrate
- Platinum(IV) chloride solution (e.g., H_2PtCl_6)
- Ascorbic acid (AA)
- Deionized (DI) water

Procedure:

- Gold Core Synthesis:
 1. Prepare a solution of $\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$ in DI water. For example, dissolve 4.95 mg of $\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$ in 10 mL of DI water.^[8]
 2. Adjust the pH of the solution to ~4.5 using NaOH .^[8]
 3. Heat the solution to 95 °C while stirring for 30 minutes.^[8]
 4. Rapidly add 170 μL of 340 mM sodium citrate dihydrate solution to act as a reducing agent.^[8]
 5. Continue heating and stirring for 3 hours. A color change from yellow to deep red indicates the formation of gold nanoparticles (AuNPs).^[8]

6. Allow the solution to cool to room temperature.

- Platinum Shell Formation:

1. Take a defined volume of the synthesized AuNP suspension (e.g., 1 mL).[\[10\]](#)
2. Add a platinum precursor solution, for example, 75 μL of 2 mM PtCl_4^{2-} aqueous solution.
[\[10\]](#)
3. Add a reducing agent, such as 15 μL of 0.1 M ascorbic acid.[\[10\]](#)
4. Incubate the mixture in a 30 °C water bath for 1 hour to allow the reduction of platinum onto the gold core surface.[\[10\]](#)

- Purification:

1. Centrifuge the resulting Au@Pt nanoparticle solution to pellet the nanoparticles.
2. Discard the supernatant and resuspend the pellet in DI water.
3. Repeat the centrifugation and resuspension steps two more times to remove unreacted precursors and reagents.

- Characterization:

1. Confirm the size and morphology using Transmission Electron Microscopy (TEM).
2. Verify the formation of the core-shell structure and elemental composition using techniques like ICP-MS and UV-Vis Spectroscopy.[\[8\]](#)

Protocol 2: Doxorubicin (DOX) Loading onto Porous Au@Pt Nanoparticles

This protocol describes a general method for loading a drug into the porous structure of nanoparticles via passive diffusion and electrostatic interaction.[\[3\]](#)[\[4\]](#)

Materials:

- Purified porous Au@Pt nanoparticles
- Doxorubicin hydrochloride (DOX·HCl)
- Phosphate-buffered saline (PBS), pH 7.4
- Deionized (DI) water

Procedure:

- Disperse a known concentration of porous Au@Pt nanoparticles (e.g., 1 mg/mL) in DI water or PBS.
- Prepare a stock solution of DOX·HCl in DI water (e.g., 1 mg/mL).
- Mix the Au@Pt nanoparticle suspension with the DOX solution at a specific weight ratio (e.g., 2:1 nanoparticles to drug).
- Stir the mixture gently at room temperature for 24 hours in the dark to allow the drug to load into the pores of the nanoparticles.
- After incubation, centrifuge the mixture at high speed (e.g., 12,000 rpm for 15 minutes) to separate the DOX-loaded nanoparticles (DOX/Au@Pt) from the unloaded, free drug.[\[11\]](#)
- Carefully collect the supernatant.
- Wash the nanoparticle pellet with DI water and centrifuge again to remove any loosely bound drug. Repeat twice.
- Resuspend the final DOX/Au@Pt pellet in the desired buffer (e.g., PBS) for storage or immediate use.
- Quantification of Drug Loading:
 1. Measure the concentration of free DOX in the collected supernatant and washing solutions using UV-Vis spectroscopy or fluorescence spectroscopy (DOX has a characteristic absorbance/emission peak).

2. Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

- $\text{DLC (\%)} = (\text{Weight of loaded drug} / \text{Weight of drug-loaded nanoparticles}) \times 100$
- $\text{EE (\%)} = (\text{Weight of loaded drug} / \text{Initial weight of drug}) \times 100$

Protocol 3: In Vitro Drug Release Study

This protocol uses the dialysis membrane method to assess drug release under different conditions (pH and NIR irradiation).[\[12\]](#)

Materials:

- DOX/Au@Pt nanoparticles
- Dialysis tubing (e.g., MWCO 12-14 kDa)
- Release buffers: PBS at pH 7.4 (physiological) and Acetate Buffer at pH 5.0 (tumor microenvironment)
- NIR Laser (e.g., 808 nm)
- Thermostatically controlled shaker (37 °C)

Procedure:

- Pre-soak the dialysis tubing in the release buffer as per the manufacturer's instructions.[\[12\]](#)
- Pipette a known volume and concentration of the DOX/Au@Pt nanoparticle suspension (e.g., 1 mL of 1 mg/mL) into a dialysis bag and seal both ends securely.
- Immerse the sealed bag into a larger container with a known volume of release buffer (e.g., 50 mL of pH 7.4 or pH 5.0 buffer) to ensure sink conditions.[\[13\]](#)
- Place the container in a shaker incubator at 37 °C with gentle agitation.
- For NIR-Triggered Release: At specific time points, irradiate the dialysis bag with an 808 nm NIR laser at a set power density (e.g., 1.0 W/cm²) for a short duration (e.g., 5 minutes).

- Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the buffer from the container.
- Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed buffer to maintain sink conditions.
- Analyze the concentration of DOX in the collected samples using UV-Vis or fluorescence spectroscopy.
- Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug loaded in the nanoparticles.

Protocol 4: Cellular Uptake Analysis via ICP-MS

This protocol provides a quantitative method to determine the amount of nanoparticles internalized by cells.[\[14\]](#)[\[15\]](#)

Materials:

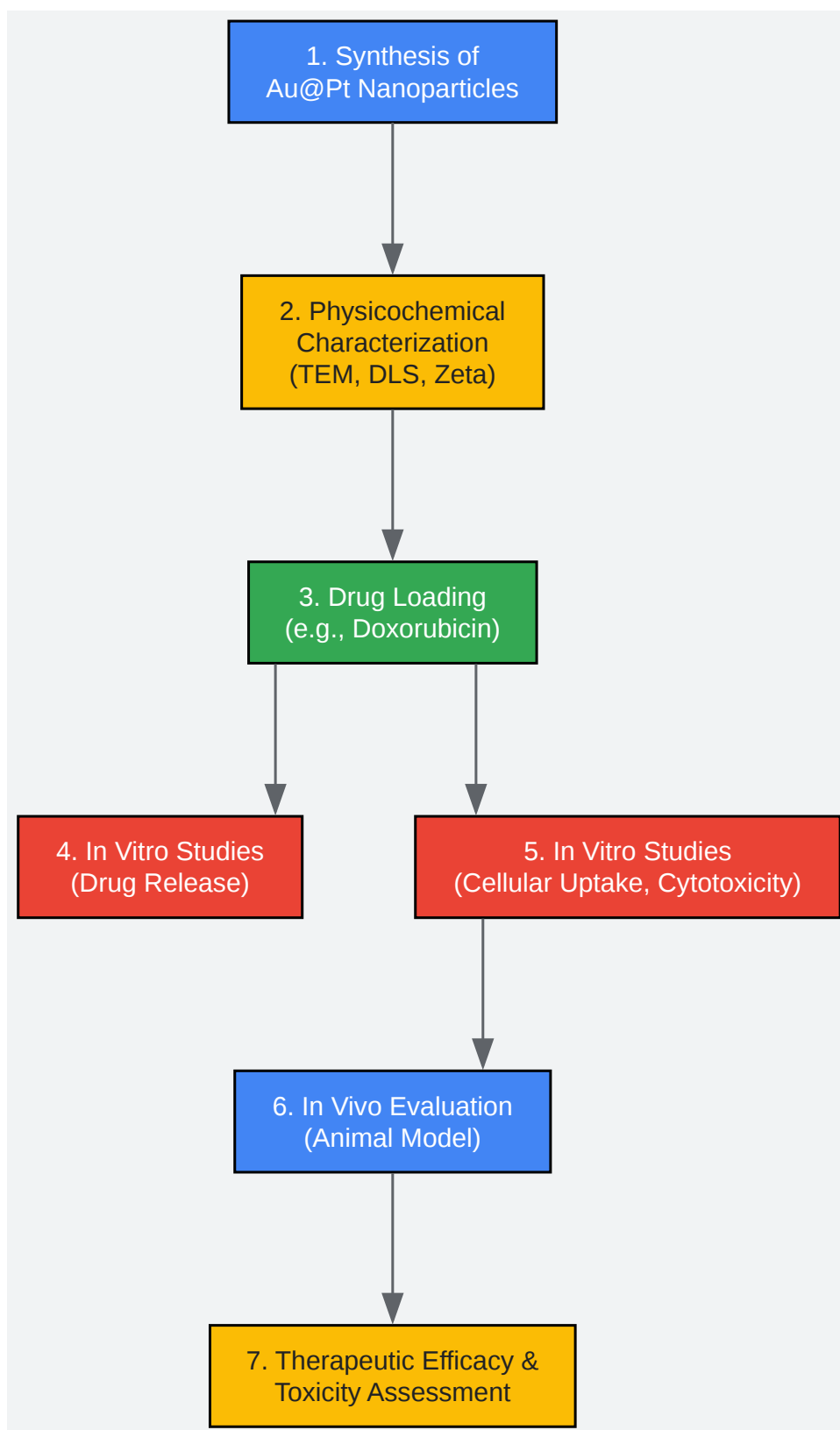
- Cancer cell line (e.g., MDA-MB-231, HeLa)
- Complete cell culture medium
- Au@Pt nanoparticles
- PBS
- Trypsin-EDTA
- Aqua regia (3:1 mixture of HCl:HNO₃) - EXTREME CAUTION REQUIRED
- Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Procedure:

- Seed the cells in 6-well plates at a density that allows them to reach ~80% confluency on the day of the experiment.
- Incubate the cells overnight to allow for attachment.

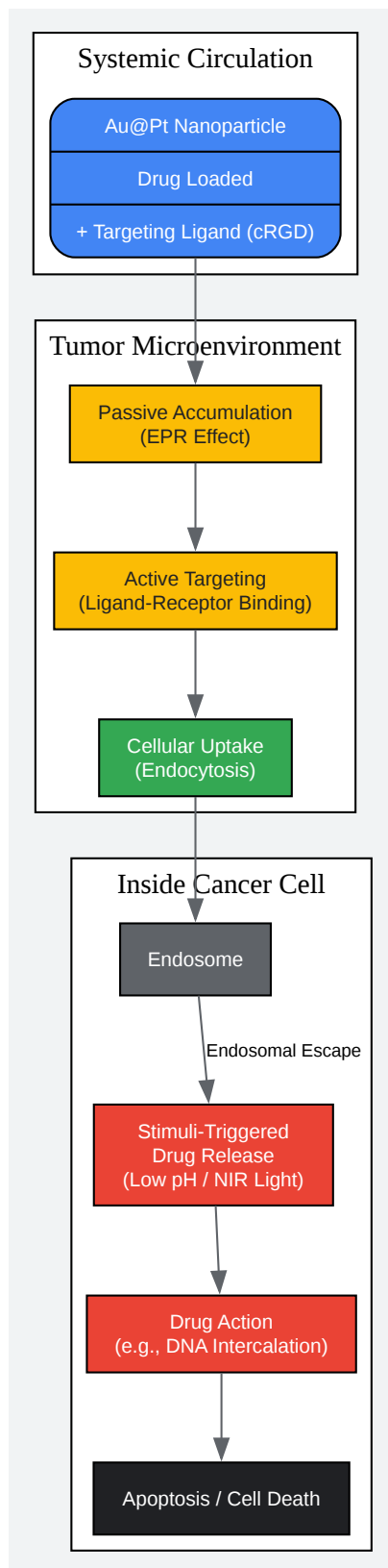
- Remove the old medium and replace it with fresh medium containing various concentrations of Au@Pt nanoparticles (e.g., 10, 25, 50, 100 $\mu\text{g/mL}$). Include a control well with no nanoparticles.
- Incubate the cells with the nanoparticles for a specific period (e.g., 4 hours or 24 hours).[\[14\]](#)
- After incubation, remove the medium and wash the cells three times with ice-cold PBS to eliminate nanoparticles that are only attached to the outer membrane.
- Harvest the cells by adding Trypsin-EDTA and centrifuging to form a cell pellet.
- Count the cells from a parallel well to normalize the results to the cell number.
- Sample Digestion:
 1. Resuspend the cell pellet in a small volume of PBS.
 2. Add aqua regia to the cell suspension to completely dissolve the cells and the internalized metallic nanoparticles. (Work inside a certified fume hood with appropriate personal protective equipment).
 3. Dilute the digested samples to a final volume with DI water.
- ICP-MS Analysis:
 1. Prepare standard solutions of gold and platinum of known concentrations to generate a calibration curve.[\[15\]](#)
 2. Analyze the diluted samples using ICP-MS to determine the mass of Au and Pt.
 3. Use the calibration curve to quantify the amount of Au/Pt per cell.

Visualizations



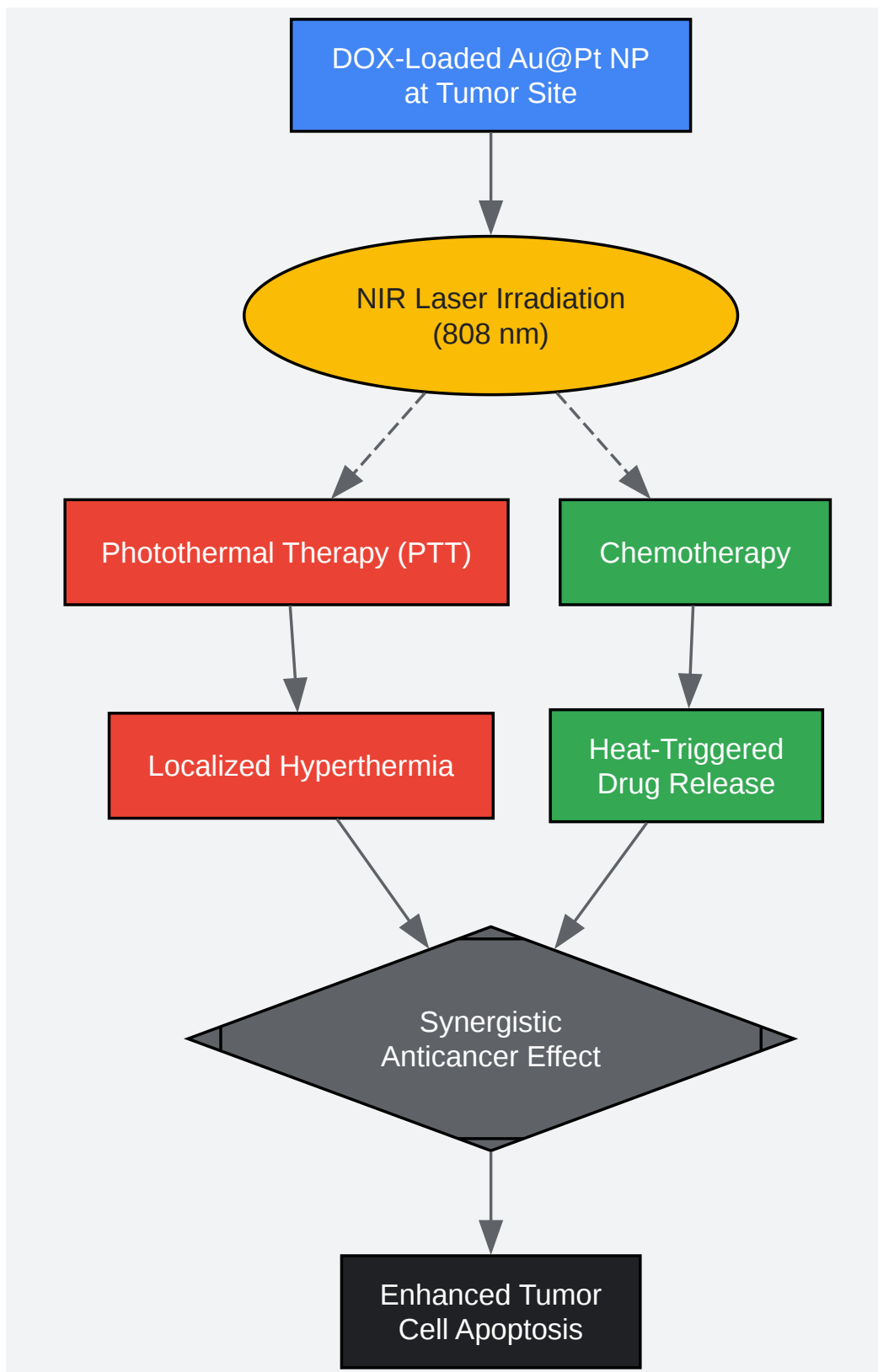
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Caption: Overall experimental workflow for developing Au-Pt nanoparticle drug delivery systems.



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Caption: Targeted delivery and intracellular action of drug-loaded Au-Pt nanoparticles.



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Caption: Synergistic mechanism of chemo-photothermal co-therapy using Au-Pt nanoparticles.

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